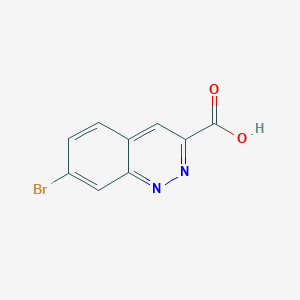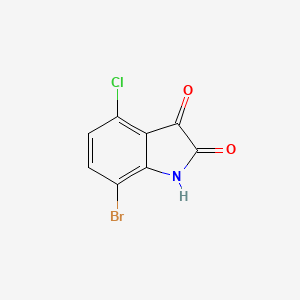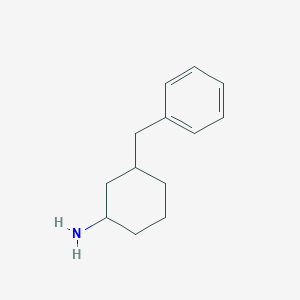
3-Benzylcyclohexanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzylcyclohexanamine: is an organic compound with the molecular formula C13H19N It is a derivative of cyclohexanamine, where a benzyl group is attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzylcyclohexanamine typically involves the reaction of cyclohexanone with benzylamine under reductive amination conditions. The process can be summarized as follows:
Reductive Amination: Cyclohexanone is reacted with benzylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a suitable catalyst (e.g., palladium on carbon).
Reaction Conditions: The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 3-Benzylcyclohexanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield secondary amines or other reduced products using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: HNO3 for nitration, Br2 for bromination.
Major Products:
Oxidation: Benzylcyclohexanone or benzylcyclohexanal.
Reduction: Secondary amines.
Substitution: Nitrobenzylcyclohexanamine or bromobenzylcyclohexanamine.
Aplicaciones Científicas De Investigación
Chemistry: 3-Benzylcyclohexanamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a model compound for studying amine reactivity and interactions with biological molecules.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Mecanismo De Acción
The mechanism of action of 3-Benzylcyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group enhances its lipophilicity, allowing it to cross biological membranes and interact with intracellular targets. The compound may act as an agonist or antagonist at various receptor sites, influencing neurotransmitter release and signal transduction pathways.
Comparación Con Compuestos Similares
Cyclohexylamine: Lacks the benzyl group, making it less lipophilic and less reactive in certain chemical reactions.
Benzylamine: Lacks the cyclohexane ring, resulting in different reactivity and biological activity.
N-Benzylcyclohexylamine: Similar structure but with different substitution patterns, leading to variations in chemical and biological properties.
Uniqueness: 3-Benzylcyclohexanamine is unique due to the presence of both the benzyl group and the cyclohexane ring, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C13H19N |
|---|---|
Peso molecular |
189.30 g/mol |
Nombre IUPAC |
3-benzylcyclohexan-1-amine |
InChI |
InChI=1S/C13H19N/c14-13-8-4-7-12(10-13)9-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10,14H2 |
Clave InChI |
XMPDAIWTBMSFRC-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CC(C1)N)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Iodo-3-(4,4,4-trifluorobutyl)bicyclo[1.1.1]pentane](/img/structure/B13496572.png)
![6-(Fluoromethyl)spiro[3.3]heptan-2-amine hydrochloride](/img/structure/B13496573.png)
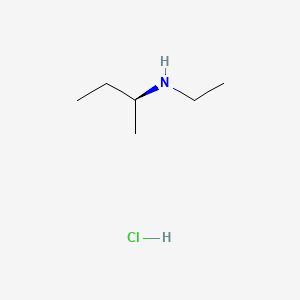
![3-[(Tert-butoxy)carbonyl]-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13496586.png)
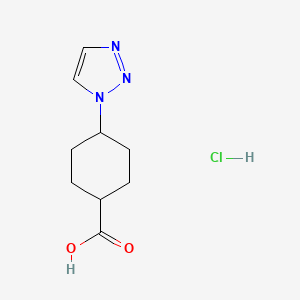
![N-(5-aminopentyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13496602.png)
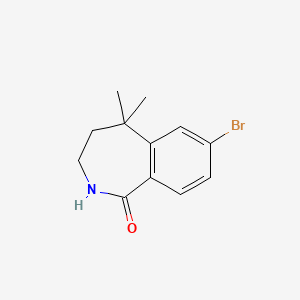
![tert-butyl N-[4-oxo-1-(trifluoromethyl)cyclohexyl]carbamate](/img/structure/B13496617.png)
![N-[(Benzyloxy)carbonyl]-3-sulfanyl-D-valine](/img/structure/B13496623.png)
![rac-(3R,4S)-1-oxa-8-azaspiro[5.5]undecane-3,4-diol hydrochloride](/img/structure/B13496628.png)
![{[3-Fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13496629.png)

